molecular formula C8H9BrN2O2 B8798250 (4-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine

(4-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine

Cat. No. B8798250
M. Wt: 245.07 g/mol
InChI Key: BBFHMZIXRHHXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952014B2

Procedure details

3.80 g (86.6 mmol) sodium hydride (55%, suspension in mineral oil) were added batchwise to 20.0 g (86.6 mmol) 4-bromo-2-methyl-6-nitroaniline in 250 mL DMF with slight cooling and the mixture was stirred for 30 min. Then 5.40 mL (86.6 mmol) methyl iodide were slowly added dropwise, the cooling was stopped and the mixture was stirred overnight at RT. Then water was slowly added while the mixture was cooled and it was extracted several times with EtOAc. The organic phases were combined, dried on sodium sulphate, filtered and evaporated down i.vac. The residue was recrystallised from DIPE, cooled and the precipitate was suction filtered and dried.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:7]([NH2:8])=[C:6]([CH3:14])[CH:5]=1.[CH3:15]I.O>CN(C=O)C>[Br:3][C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:7]([NH:8][CH3:15])=[C:6]([CH3:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with slight cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at RT
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
it was extracted several times with EtOAc
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from DIPE
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.